tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate
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Description
“tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate” is an organic compound with the CAS Number: 52716-49-1 . It has a molecular weight of 308.22 . The compound is a carbamate derivative of tert-butyl alcohol, containing a bromo substituent at the 4-position of the oxo-pentan-3-yl side chain.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22BrNO3/c1-8(2)6-9(10(15)7-13)14-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)/t9-/m0/s1 . This indicates that the compound has a bromo substituent at the 4-position of the oxo-pentan-3-yl side chain.Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate involves the reaction of tert-butyl carbamate with (3S)-1-bromo-2-oxohexan-3-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "tert-butyl carbamate", "(3S)-1-bromo-2-oxohexan-3-ol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in anhydrous dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the solution and stir for 10 minutes.", "Step 3: Add (3S)-1-bromo-2-oxohexan-3-ol to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with dichloromethane.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate as a white solid." ] } | |
CAS No. |
2613299-84-4 |
Molecular Formula |
C11H20BrNO3 |
Molecular Weight |
294.2 |
Purity |
95 |
Origin of Product |
United States |
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